molecular formula C11H6F3N3O2 B1304901 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 874816-10-1

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No. B1304901
M. Wt: 269.18 g/mol
InChI Key: YUBDBOSNEOIDLU-UHFFFAOYSA-N
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Description

The compound "2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid" is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyridinyl group, as well as a carboxylic acid functionality. This structure is of interest due to the presence of both electron-withdrawing (trifluoromethyl) and electron-donating (pyridinyl) groups, which can influence its reactivity and interaction with various biological targets .

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted pyrimidines has been reported through various methods. For instance, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones catalyzed by Ti(Oi-Pr)4 or BF3·OEt2 has been used to produce a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, the [2 + 2 + 2] cycloaddition catalyzed by triflic acid has been employed for the regioselective synthesis of 2,4,6-triaminopyrimidines, which could potentially be modified to introduce the pyridinyl and carboxylic acid groups .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, the crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing insights into the arrangement of the substituents around the pyrimidine core . The X-ray crystal structures of other pyrimidine derivatives have also been reported, which can help in understanding the structural aspects of the target compound .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be quite diverse. For instance, Suzuki cross-coupling reactions have been used to synthesize heteroarylpyrimidines, which could be a potential pathway for introducing the pyridinyl group onto a pyrimidine core . Furthermore, the functionalization of pyrimidines bearing a trifluoromethyl group has been explored, with the generation of carboxylic acids from halogenated precursors through halogen/metal permutation followed by carboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. Trifluoromethyl groups are known to impart unique properties due to their strong electron-withdrawing nature, which can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule . The presence of a pyridinyl group can contribute to the basicity and potential coordination chemistry of the compound. The solubility, melting point, and other physical properties would be determined by the specific substituents and their positions on the pyrimidine ring.

Scientific Research Applications

Design and Synthesis of Kinase Inhibitors

Pyrimidine derivatives, including those related to the specified compound, have been extensively studied for their role in the design and synthesis of kinase inhibitors. For instance, compounds with substituted imidazole and pyrimidine scaffolds are known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These studies demonstrate the potential of pyrimidine derivatives in the development of selective kinase inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Hybrid Catalysts in Organic Synthesis

Research on pyranopyrimidine scaffolds highlights their broad synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts and metal catalysts, in the synthesis of pyrimidine scaffolds showcases the versatility of these compounds in medicinal and pharmaceutical industries. This demonstrates the importance of pyrimidine derivatives in facilitating complex organic synthesis processes, potentially leading to the development of lead molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives are identified as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This is in addition to their range of biological and medicinal applications, illustrating the multifunctionality of pyrimidine derivatives in both sensing technologies and therapeutic developments (Jindal & Kaur, 2021).

Synthesis and Properties of Pyrimidine Complexes

Studies on the chemistry and properties of pyrimidine complexes provide insights into the preparation and properties of these compounds. This includes their applications in biological and electrochemical activities, further highlighting the potential of pyrimidine derivatives in a wide range of scientific applications (Boča, Jameson, & Linert, 2011).

Anticancer Activities of Pyrimidine Scaffolds

The anticancer potential of pyrimidine-based scaffolds has been extensively reported, indicating their ability to interact with diverse enzymes, targets, and receptors. This points to the significant role of pyrimidine derivatives in cancer research, offering a promising avenue for the development of novel anticancer agents (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including textbooks, scientific articles, and reputable online databases. Please also note that handling chemical substances should always be done in accordance with safety regulations and under the supervision of a trained professional.


properties

IUPAC Name

2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O2/c12-11(13,14)8-6(10(18)19)5-16-9(17-8)7-3-1-2-4-15-7/h1-5H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDBOSNEOIDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382512
Record name 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

CAS RN

874816-10-1
Record name 2-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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